molecular formula C10H11NS B137342 1,4-Dimethylindoline-2-thione CAS No. 156136-53-7

1,4-Dimethylindoline-2-thione

Cat. No. B137342
M. Wt: 177.27 g/mol
InChI Key: OBHRLUPESWKXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylindoline-2-thione is a heterocyclic organic compound with the chemical formula C10H9NS. It is a thione derivative of indoline and is commonly used in scientific research due to its unique properties. The compound has been studied for its potential applications in various fields, including medicine, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 1,4-Dimethylindoline-2-thione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.

Biochemical And Physiological Effects

1,4-Dimethylindoline-2-thione has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound possesses antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-Dimethylindoline-2-thione in lab experiments is its versatility. The compound can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using 1,4-Dimethylindoline-2-thione in lab experiments. The compound is relatively unstable and can decompose under certain conditions. It is also toxic in high doses, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 1,4-Dimethylindoline-2-thione. One area of interest is the development of new synthetic methods for the compound that yield higher purity and yield. Another area of interest is the exploration of the compound's potential use in the development of new materials and devices, such as OLEDs and OPVs. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Dimethylindoline-2-thione and its potential applications in medicine.

Synthesis Methods

The synthesis of 1,4-Dimethylindoline-2-thione can be achieved through several methods, including the reaction of 2-amino-1,4-dimethylbenzene with carbon disulfide and sodium hydroxide, the reaction of 1,4-dimethylindoline with sulfur, and the reaction of 1,4-dimethylindoline with thiourea. These methods yield 1,4-Dimethylindoline-2-thione with varying degrees of purity and yield.

Scientific Research Applications

1,4-Dimethylindoline-2-thione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
In materials science, 1,4-Dimethylindoline-2-thione has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The compound has also been found to exhibit interesting fluorescence properties, making it a potential candidate for use in fluorescent sensors.

properties

CAS RN

156136-53-7

Product Name

1,4-Dimethylindoline-2-thione

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1,4-dimethyl-3H-indole-2-thione

InChI

InChI=1S/C10H11NS/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3

InChI Key

OBHRLUPESWKXAW-UHFFFAOYSA-N

SMILES

CC1=C2CC(=S)N(C2=CC=C1)C

Canonical SMILES

CC1=C2CC(=S)N(C2=CC=C1)C

synonyms

2H-Indole-2-thione, 1,3-dihydro-1,4-dimethyl-

Origin of Product

United States

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